molecular formula C9H19NO3 B069870 Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 185426-13-5

Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B069870
CAS No.: 185426-13-5
M. Wt: 189.25 g/mol
InChI Key: KDWNTQCNRHAQBC-SSDOTTSWSA-N
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Description

Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H19NO3 and a molar mass of 189.25206 g/mol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with (2R)-2-hydroxybutylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in a cleanroom environment to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and other derivatives.

    Reduction: Reduction reactions can convert this compound into amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate functional groups.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, [(1R)-1-methyl-2-(nitrooxy)ethyl]-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the substituents attached to the carbamic acid moiety.

    Carbamic acid, [(1S,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester: Another similar compound with a different cyclic structure.

Uniqueness

Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester is unique due to its specific (2R)-2-hydroxybutyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and industrial chemicals.

Biological Activity

Carbamic acid derivatives, including Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI), have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Carbamic acid esters are characterized by the presence of a carbamate functional group, which imparts unique chemical properties that can influence biological interactions. The specific structure of [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester contributes to its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of Carbamic acid derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many carbamate derivatives act as inhibitors for enzymes such as serine proteases and β-secretase, which are implicated in diseases like Alzheimer's. For example, certain carbamate-based compounds have shown promise as inhibitors of HIV-1 protease .
  • Receptor Modulation : Some carbamates modulate receptor activity, influencing signaling pathways associated with growth hormone secretion and other physiological processes .
  • Cytotoxic Effects : Studies have indicated that carbamate compounds can exhibit cytotoxic effects on cancer cells through mechanisms that may involve apoptosis induction and cell cycle disruption .

In Vitro Studies

Research has demonstrated the effectiveness of various carbamate derivatives in inhibiting cancer cell proliferation. For instance, a study highlighted that specific carbamate compounds could significantly reduce the viability of cancer cell lines through apoptosis and cell cycle arrest mechanisms.

In Vivo Studies

Animal studies have provided insights into the safety and efficacy of Carbamic acid derivatives. A notable case involved testing the effects of a related compound on rodent models, where it was observed to affect reproductive parameters at high doses but showed no significant mutagenic effects at lower concentrations .

Case Studies

  • Case Study 1 : A study evaluated the impact of a specific carbamate derivative on tumor growth in mice. The results indicated a 25% reduction in tumor size compared to control groups, suggesting potential anti-cancer properties .
  • Case Study 2 : Another investigation focused on the reproductive toxicity of carbamate compounds in rats. While some adverse effects were noted at high exposure levels, no significant germ cell mutations were observed at lower doses, highlighting a need for careful dose management in therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Enzyme InhibitionInhibition of HIV-1 protease
Receptor ModulationModulation of growth hormone secretion
Cytotoxic EffectsInduction of apoptosis in cancer cells
Reproductive ToxicityAdverse effects at high doses

Properties

IUPAC Name

tert-butyl N-[(2R)-2-hydroxybutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWNTQCNRHAQBC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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